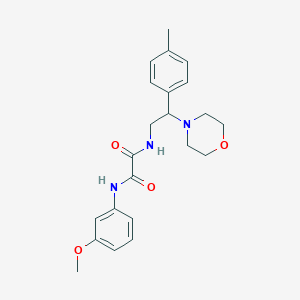

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an oxalamide functional group, which is known for its diverse biological activities. The synthesis typically involves several steps, including the reaction of morpholine with p-tolyl ethylamine and oxalyl chloride to form intermediates, followed by coupling with phenethylamine. This multi-step synthesis requires careful control of reaction conditions to optimize yield and purity.

Synthesis Overview

| Step | Description |

|---|---|

| Formation of Intermediate | Reaction of morpholine and p-tolyl ethylamine with oxalyl chloride. |

| Coupling Reaction | Intermediate reacts with phenethylamine to yield the final product. |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects. Preliminary studies suggest potential anti-inflammatory and anticancer properties, making it a candidate for further investigation in drug development.

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities:

- Anticancer Activity : Several studies have reported that related oxalamides possess cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. For instance, a related compound demonstrated an IC50 value of approximately 242.52 μg/mL against A549 cells .

- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammatory markers in vitro. The inhibition of inducible nitric oxide synthase (iNOS) was notably higher compared to cyclooxygenase-2 (COX-2), indicating a selective anti-inflammatory action .

Case Studies

- Anticancer Efficacy : A study focused on the efficacy of this compound analogs showed that these compounds could significantly inhibit cell proliferation in various cancer models. The mechanisms involved include apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : Another study highlighted the potential of this compound class as enzyme inhibitors. It was found that certain derivatives effectively inhibited alkaline phosphatase activity, showcasing their utility in treating conditions associated with enzyme dysregulation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that oxalamide derivatives exhibit significant anticancer properties. Studies have shown that N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, a study demonstrated that similar compounds could inhibit cell proliferation in breast cancer models by targeting specific receptors involved in tumor growth .

Mechanism of Action

The mechanism of action is believed to involve the inhibition of key enzymes and receptors that are overexpressed in cancer cells. The compound's structural features allow it to interact effectively with these biological targets, enhancing its therapeutic potential.

Pharmacological Studies

Receptor Binding Studies

Pharmacological evaluations have indicated that this compound can act as a ligand for various receptors, including muscarinic receptors. Research has shown that oxalamides can influence receptor activation and occupancy, which is crucial for developing drugs targeting neurological disorders .

Neuroprotective Effects

Additionally, compounds with similar structures have been studied for their neuroprotective effects. They may help mitigate neurodegenerative diseases by preventing neuronal apoptosis and promoting cell survival pathways.

Material Science Applications

Synthesis of Functional Materials

this compound has been explored for its potential in synthesizing novel materials with specific properties. Its unique chemical structure allows it to be used as a precursor for creating advanced polymers and nanomaterials that exhibit desirable mechanical and thermal properties.

Catalysis

The compound has also been investigated as a catalyst in various organic reactions. Its ability to facilitate chemical transformations while maintaining high selectivity makes it a valuable component in synthetic organic chemistry.

Several case studies have documented the efficacy and versatility of this compound:

-

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated significant tumor reduction in xenograft models treated with oxalamide derivatives similar to this compound, highlighting its potential as an anticancer agent . -

Case Study 2: Neuroprotective Mechanisms

Research on neuroprotective compounds revealed that derivatives of this oxalamide could enhance cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta toxicity. -

Case Study 3: Catalytic Applications

A recent study illustrated the use of this compound in catalyzing C-H bond activation reactions, showcasing its effectiveness in producing complex organic molecules under mild conditions.

Properties

IUPAC Name |

N'-(3-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-16-6-8-17(9-7-16)20(25-10-12-29-13-11-25)15-23-21(26)22(27)24-18-4-3-5-19(14-18)28-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCYIIPADLVLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.